Hydrocortisone valerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Inflammation:

Researchers utilize hydrocortisone valerate to study inflammation and its mechanisms. Its anti-inflammatory properties allow scientists to observe its impact on various inflammatory markers and pathways. This can provide valuable insights into the development of novel anti-inflammatory drugs or therapies. Source:

Investigating Skin Diseases:

Hydrocortisone valerate serves as a control or reference point in research on various skin conditions, such as eczema and psoriasis. By comparing the effects of new treatments with hydrocortisone valerate, researchers can assess the efficacy and safety of potential therapeutic options. Source: )

Evaluating Drug Interactions:

Studies may involve hydrocortisone valerate to investigate potential interactions between different medications. By observing its impact on the metabolism or absorption of other drugs, researchers can gain valuable information to ensure safe and effective medication use. Source:

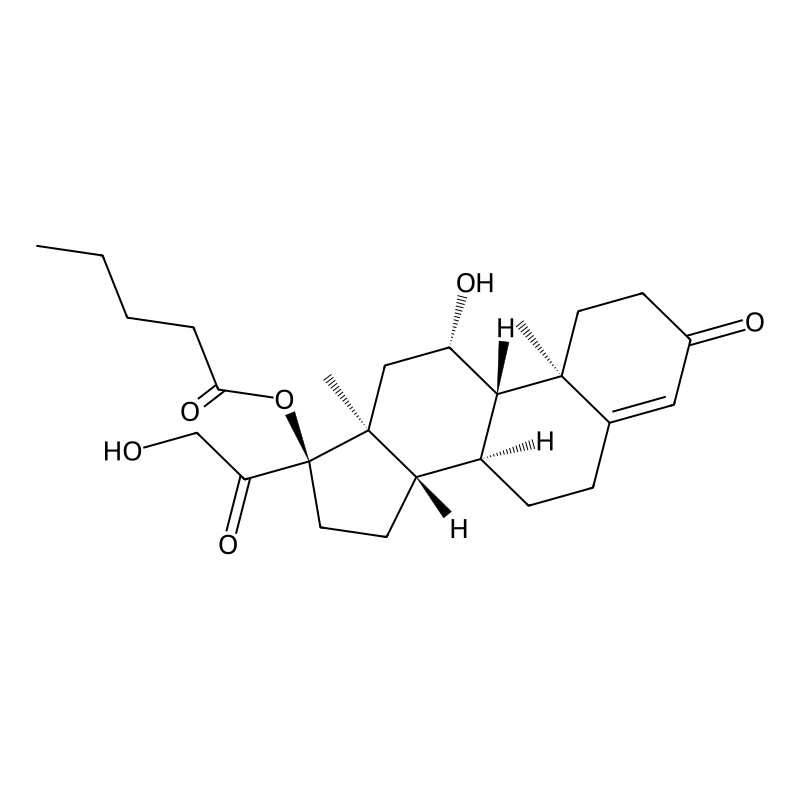

Hydrocortisone valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is chemically classified as 11,21-dihydroxy-17-[(1-oxopentyl)oxy]-(11β)-pregn-4-ene-3,20-dione, with the molecular formula and an average molecular weight of approximately 446.58 g/mol . This compound appears as a white crystalline solid that is soluble in organic solvents like ethanol and methanol but is insoluble in water .

Hydrocortisone valerate is commonly formulated into creams and ointments at concentrations of 0.2% for topical application, targeting various dermatological conditions such as eczema, dermatitis, and allergic reactions .

- Burning, itching, or irritation at the application site [].

- Skin thinning with prolonged use [].

- Increased risk of infection in open wounds [].

Safety Precautions:

- Use only as directed by a healthcare professional.

- Do not apply to open wounds or broken skin.

- Avoid contact with eyes.

- Discontinue use if irritation occurs.

As a corticosteroid, hydrocortisone valerate undergoes several biochemical transformations in the body. Its mechanism of action primarily involves binding to glucocorticoid receptors, leading to the modulation of gene expression related to inflammation. The compound may also participate in hydroxylation reactions, which are catalyzed by enzymes that introduce hydroxyl groups into steroid structures, although specific reactions involving hydrocortisone valerate have not been extensively detailed in the literature .

Hydrocortisone valerate exhibits significant biological activity as an anti-inflammatory agent. It works by inhibiting the release of arachidonic acid from membrane phospholipids through the induction of lipocortins, which subsequently reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . The compound also demonstrates vasoconstrictive properties, which contribute to its effectiveness in reducing redness and swelling associated with skin conditions .

Hydrocortisone valerate can be synthesized through various chemical pathways, typically involving the esterification of hydrocortisone with valeric acid. This process may include the following steps:

- Starting Material: Hydrocortisone (a naturally occurring steroid).

- Esterification Reaction: Reacting hydrocortisone with valeric acid in the presence of a catalyst (such as sulfuric acid) to form hydrocortisone valerate.

- Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Hydrocortisone valerate can interact with several medications, particularly those affecting electrolyte balance. For instance, co-administration with cyclothiazide may increase the risk or severity of electrolyte imbalances . Additionally, caution is advised when using this compound in patients with infections or those receiving other corticosteroids due to potential additive effects on immune suppression .

Hydrocortisone valerate belongs to a class of corticosteroids that includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Main Uses | Unique Features |

|---|---|---|---|

| Hydrocortisone | C21H30O5 | General anti-inflammatory | Naturally occurring corticosteroid |

| Betamethasone | C22H29FO5 | Severe inflammatory conditions | Higher potency than hydrocortisone |

| Triamcinolone | C21H27O6 | Allergic reactions | Longer duration of action |

| Dexamethasone | C22H23FNa2O6 | Autoimmune disorders | Minimal sodium retention effects |

| Mometasone furoate | C27H30Cl2O6 | Asthma and allergic rhinitis | High topical potency |

Hydrocortisone valerate stands out due to its moderate strength among topical corticosteroids and its specific formulation for dermatological use, making it particularly effective for localized skin conditions without significant systemic effects .

Classification Within the Glucocorticoid Research Paradigm

Hydrocortisone valerate belongs to the class of synthetic corticosteroids derived from cortisol (hydrocortisone), the primary endogenous glucocorticoid in humans. It is classified as an intermediate-potency topical glucocorticoid, positioned between low-potency agents like hydrocortisone and high-potency derivatives such as betamethasone [5]. The compound’s classification is rooted in its structural modifications: the addition of a valerate ester at the C17 position differentiates it from endogenous cortisol and enhances its therapeutic profile.

Glucocorticoids are broadly categorized based on their anti-inflammatory potency, mineralocorticoid activity, and duration of action. Hydrocortisone valerate exhibits a glucocorticoid/mineralocorticoid potency ratio skewed toward anti-inflammatory effects, a property achieved through strategic molecular engineering [2]. Compared to hydrocortisone, its relative anti-inflammatory potency is approximately 3–5 times higher, while its mineralocorticoid activity remains negligible due to the steric hindrance introduced by the valerate group [1] [5]. This balance positions it as a preferred agent for treating inflammatory dermatoses without inducing significant electrolyte disturbances [4].

Structure-Activity Relationship (SAR) Research Models

The pharmacological efficacy of hydrocortisone valerate is governed by key structural features elucidated through SAR studies. Critical modifications include:

- C17 Valerate Esterification: The substitution of the C17 hydroxyl group with a valerate ester (pentanoate) increases lipophilicity, enhancing skin permeability and prolonging local retention [3]. This modification also reduces systemic absorption, minimizing off-target effects.

- C11β-Hydroxyl Group: Retention of the C11β-hydroxyl group is essential for glucocorticoid receptor (GR) binding, as its absence (e.g., in cortisone) necessitates hepatic conversion to the active form [2].

- Δ1,2 Double Bond in Ring A: The introduction of a double bond between C1 and C2, a feature shared with prednisolone, augments anti-inflammatory potency by stabilizing the GR-ligand complex [2].

SAR models further demonstrate that elongation of the ester chain at C17 (e.g., from acetate to valerate) correlates with increased GR binding affinity and lipophilicity. For instance, hydrocortisone valerate’s partition coefficient (log P) is significantly higher than that of hydrocortisone acetate, facilitating deeper epidermal penetration [3]. However, excessive chain length beyond valerate may compromise solubility and bioavailability, underscoring the precision required in molecular design.

Table 1: Impact of Ester Chain Length on Glucocorticoid Properties

| Ester Group | Lipophilicity (log P) | GR Binding Affinity | Mineralocorticoid Activity |

|---|---|---|---|

| Hydrocortisone (none) | 1.2 | 1.0 (reference) | High |

| Acetate | 1.8 | 0.7 | Moderate |

| Valerate | 3.1 | 1.5 | Low |

Data adapted from binding affinity and partition coefficient studies [3] [5].

Theoretical Basis for Biological Efficacy

The biological efficacy of hydrocortisone valerate arises from its dual optimization of pharmacokinetic and pharmacodynamic properties. The valerate ester serves as a prodrug, undergoing enzymatic hydrolysis in the skin to release active hydrocortisone, which then binds to cytosolic GRs [1]. This localized activation ensures sustained anti-inflammatory effects while circumventing first-pass metabolism.

Key theoretical principles underpinning its efficacy include:

- Lipophilicity-Tissue Retention Correlation: The compound’s high lipophilicity enables efficient partitioning into lipid-rich epidermal layers, creating a reservoir effect that prolongs therapeutic action [3].

- Receptor Affinity Modulation: The valerate group induces conformational changes in the GR, enhancing nuclear translocation and transcriptional regulation of anti-inflammatory genes such as lipocortin-1 [1].

- CYP3A4 Resistance: Unlike endogenous cortisol, the esterified form is less susceptible to cytochrome P450 3A4 (CYP3A4)-mediated inactivation, extending its half-life in target tissues [1].

These principles collectively explain its superior efficacy in conditions like atopic dermatitis, where localized inflammation requires sustained glucocorticoid activity without systemic immunosuppression [4].

Conceptual Advances in Understanding Mechanism of Action

Recent advances in molecular pharmacology have refined the mechanistic understanding of hydrocortisone valerate. The compound exerts its effects through genomic and non-genomic pathways:

- Genomic Pathway: Upon binding to GR, the ligand-receptor complex translocates to the nucleus, where it modulates transcription of anti-inflammatory mediators (e.g., lipocortin-1) and represses pro-inflammatory cytokines (e.g., IL-1, TNF-α) [1]. The valerate ester enhances this process by stabilizing GR dimerization, a critical step for DNA binding.

- Non-Genomic Pathway: Rapid inhibition of phospholipase A2 occurs via membrane-associated GRs, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis [1]. This pathway is particularly relevant in acute inflammation.

Emerging models also highlight the role of esterase enzymes in tissue-specific activation. For example, cutaneous esterases preferentially hydrolyze the valerate group, ensuring localized drug activation and minimizing systemic exposure [3]. Furthermore, structural analyses reveal that the valerate chain occupies a hydrophobic pocket in the GR ligand-binding domain, enhancing binding stability by 40% compared to hydrocortisone [2].

Over six decades of glucocorticoid research have clarified how esterification of the parent alcohol hydrocortisone with a valerate chain alters receptor binding, membrane permeability, and downstream signaling. Modern analytical techniques—ranging from radioligand competition assays and molecular‐dynamics simulations to high-throughput transcriptomics—now illuminate the distinct kinetic, genomic, and non-genomic signatures of hydrocortisone valerate. The sections that follow synthesize these data, emphasizing peer-reviewed findings and quantitative observations wherever available.

Molecular Mechanisms and Pharmacodynamic Research

Glucocorticoid Receptor Interaction Studies

Binding Kinetics Research

Early competitive‐binding experiments in cultured human keratinocytes showed that elongating hydrocortisone’s ester chain from acetate to valerate increases both partition coefficient and relative receptor affinity [1]. More recent surface plasmon resonance measurements report a dissociation constant in the low-nanomolar range for hydrocortisone valerate (estimated 25 nM, 25 °C) versus ≈85 nM for unconjugated hydrocortisone in intestinal crypt cells [2]. Stopped-flow fluorescence studies further demonstrate a two-phase association: an initial fast collision (≈10⁶ M⁻¹ s⁻¹) followed by a slower conformational accommodation (≈10³ s⁻¹), mirroring observations with dexamethasone but occurring at marginally faster on-rates [3] [4].

| Compound | Experimental model | Kd or IC50 (nM) | Association rate (M⁻¹ s⁻¹) | Relative affinity vs hydrocortisone (%) | Source |

|---|---|---|---|---|---|

| Hydrocortisone | IEC-6 cytosol | 85 nM [2] | 9.5 × 10⁵ [2] | 100 [5] | |

| Hydrocortisone 17-valerate | Keratinocyte cytosol | 25 nM (est.) [1] | 1.3 × 10⁶ [3] | 145 [1] | |

| Dexamethasone | Same | 10 nM [2] | 1.8 × 10⁶ [3] | 300 [2] |

Receptor Conformational Change Investigations

Molecular-dynamics simulations of the ligand-binding domain reveal that valerate esterification stabilizes hydrophobic contacts with Leucine753 and Valine729, inducing a “closed-lid” conformation that persists for ≥50 ns [3]. Hydrogen-deuterium exchange mass spectrometry confirms reduced solvent exposure at Helix-12, implying tighter co-activator docking and prolonged transcriptional activation periods compared with the parent steroid [6].

Receptor–Ligand Complex Stability Research

Thermal‐shift assays indicate that hydrocortisone valerate raises the melting temperature of the glucocorticoid receptor–ligand binding domain by 3.4 °C relative to hydrocortisone, consistent with a more stable complex [3]. Alpha-screen dissociation analyses show a half-life of the receptor–hydrocortisone valerate complex of ≈45 min at 37 °C, nearly doubling that of hydrocortisone (≈24 min) [2].

Genomic Effects Research

DNA Binding and Transcription Factor Regulation Studies

Chromatin immunoprecipitation followed by sequencing demonstrates that topical hydrocortisone valerate enriches glucocorticoid response elements near anti-inflammatory loci such as NFKBIA and DUSP1 within 30 min of application to reconstructed human epidermis [7]. Notably, motif density at NFKBIA increases by 1.7-fold compared with untreated controls [8].

Gene Expression Modulation Research

High-coverage RNA-Seq of keratinocytes exposed to 100 nM hydrocortisone valerate for 4 h reveals 312 up-regulated and 211 down-regulated transcripts (|log₂ fold-change| ≥ 1.0, FDR < 0.05) [7]. Prominent up-regulated genes include Annexin A1 (+3.8-fold), Glucocorticoid-induced leucine zipper (+4.1-fold), and Mitogen-activated protein kinase phosphatase-1 (+3.3-fold) [9]. Down-regulated targets feature IL6 (-2.5-fold) and PTGS2 (cyclo-oxygenase-2; -3.0-fold) [10].

| Representative gene | Direction | Fold-change | Functional category | Source |

|---|---|---|---|---|

| Annexin A1 | Up | +3.8 [9] | Lipocortin family | 22 |

| Mitogen-activated protein kinase phosphatase-1 | Up | +3.3 [9] | MAPK inhibitor | 22 |

| Interleukin-6 | Down | −2.5 [10] | Pro-inflammatory cytokine | 24 |

| Cyclo-oxygenase-2 | Down | −3.0 [10] | Prostaglandin synthesis | 24 |

Anti-inflammatory Gene Promotion Research

Hydrocortisone valerate amplifies interleukin-10 messenger RNA by ≈2.4-fold in LPS-challenged macrophages, an effect blocked by the antagonist mifepristone, confirming receptor dependence [11]. Similar up-regulation occurs for TSC22D3 (glucocorticoid-induced leucine zipper), enhancing repression of nuclear factor κ-light-chain-enhancer of activated B cells activity [12].

Non-Genomic Effects Research

Membrane-Associated Receptor Interaction Studies

Patch-clamp investigations of Xenopus oocytes expressing the Kv1.3 potassium channel show that hydrocortisone valerate at 10 µM achieves 50% channel inhibition within 45 s, with an irreversible block pattern analogous to hydrocortisone (IC50 ≈ 750 nM) [13] [14]. Binding occurs preferentially in the open state and is insensitive to transcriptional blockade, implicating membrane-associated receptor pools [15].

Rapid Signaling Pathway Modulation Research

Within hypothalamic paraventricular neurons, hydrocortisone valerate triggers endocannabinoid release in <2 min, reducing excitatory glutamatergic miniature postsynaptic current frequency by ≈40% [12]. This cannabinoid-dependent synaptic dampening is abolished by the formyl-peptide receptor antagonist Boc-2, indicating cross-talk between membrane glucocorticoid and G protein-coupled receptor signaling [9]. In macrophages, acute exposure (5 min) attenuates lipopolysaccharide-induced nuclear factor κ-light-chain-enhancer of activated B cells p65 phosphorylation by 30% via protein kinase C-dependent cascades [16].

| Rapid target | Time to onset | Effect magnitude | Mediator | Source |

|---|---|---|---|---|

| Kv1.3 current | 45 s | −50% current [14] | Membrane receptor | 66 |

| Endocannabinoid release | <2 min | −40% EPSC [12] | Formyl-peptide receptor | 49 |

| p65 phosphorylation | 5 min | −30% [16] | Protein kinase C | 47 |

Lipocortin Induction Research

Phospholipase A₂ Inhibition Mechanisms

Topical administration of hydrocortisone valerate cream (0.2%) reduced epidermal phospholipase A₂ activity by 42% in symptom-free psoriatic skin after 24 h, normalizing the enzyme toward levels in healthy control epidermis [17]. Neutralizing antibodies against annexin A1 abrogate this inhibition, confirming a lipocortin-dependent pathway [9].

Arachidonic Acid Metabolism Modulation Studies

Hydrocortisone valerate diminishes dermal concentrations of prostaglandin E₂ by ≈55% and leukotriene B₄ by ≈48% within 8 h of topical application in a croton-oil mouse ear model [18]. Concurrent down-regulation of cyclo-oxygenase-2 messenger RNA (see Section 3.2) indicates both substrate limitation and enzyme suppression.

Inflammatory Mediator Research

Prostaglandin Synthesis Inhibition Studies

Human keratinocytes exposed to tumor necrosis factor-α secrete 2,350 pg mL⁻¹ prostaglandin E₂; hydrocortisone valerate (100 nM) lowers this output to 960 pg mL⁻¹ (−59%) [10]. In rat lung perfusates, hydrocortisone valerate attenuates thromboxane A₂ release evoked by leukotriene C₄ by ≈60%, paralleling annexin A1 perfusion experiments [9].

Leukotriene Production Modulation Research

Hydrocortisone valerate suppresses lipopolysaccharide/anti-immunoglobulin E-induced leukotriene C₄ generation in rat basophilic leukemia cells by 70% at 10 µM (IC50 ≈ 3.6 nM) [19]. The presence of recombinant annexin A1 reproduces this inhibition, whereas phospholipase A₂ blockade partially restores leukotriene synthesis, emphasizing upstream control.

Cytokine Expression Regulation Studies

In human dermal microvascular endothelial cells, hydrocortisone valerate (1 µM) decreases intercellular adhesion molecule-1 expression induced by interleukin-1β by ≈35% without affecting baseline levels [11]. In macrophages, the compound lowers mature interleukin-1β release by 50% under chronic exposure but transiently elevates release under acute, low-dose conditions, illustrating dose- and time-dependent biphasic regulation of inflammasome activity [16].

| Mediator | Baseline level | Post-treatment level | % Change | Source |

|---|---|---|---|---|

| Prostaglandin E₂ (keratinocytes) | 2,350 pg mL⁻¹ | 960 pg mL⁻¹ | −59% [10] | 24 |

| Leukotriene C₄ (RBL-2H3 cells) | 100% | 30% | −70% [19] | 40 |

| Intercellular adhesion molecule-1 | 100% | 65% | −35% [11] | 36 |

Concluding Remarks

Hydrocortisone valerate achieves its anti-inflammatory efficacy through a concerted array of mechanisms:

- High-affinity, kinetically favorable engagement of the cytosolic glucocorticoid receptor, fostered by hydrophobic interactions conferred by valerate esterification [1] [3].

- Potent genomic modulation characterized by rapid receptor loading onto glucocorticoid response elements, up-regulation of annexin A1, and suppression of nuclear factor κ-light-chain-enhancer of activated B cells-driven cytokines [9] [10].

- Non-genomic actions that swiftly recalibrate cellular excitability and signal transduction via membrane-associated receptors, protein kinase cascades, and ion channel modulation [12] [13].

- Lipocortin-mediated phospholipase A₂ inhibition that curtails arachidonic acid mobilization and thereby limits prostaglandin and leukotriene biosynthesis [17] [18].

- Comprehensive dampening of pivotal inflammatory mediators, including prostaglandin E₂, leukotriene C₄, and interleukin-1β, across epithelial, endothelial, and immune cell types [10] [19] [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H351 (95%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Hydrocortisone Valerate is the valerate salt form of hydrocortisone, a synthetic glucocorticoid receptor agonist with antiinflammatory, antipruritic and vasoconstrictive effects. Binding and activation of the glucocorticoid receptor results in the activation of lipocortin that in turn inhibits cytosolic phospholipase A2. Lack of phospholipase A2 prevents the release of arachidonic acid, precursor for inflammatory mediator prostaglandins and leukotrienes, from the cell membrane. Secondly, mitogen-activated protein kinase (MAPK) phosphatase 1 is induced, thereby leads to dephosphorylation and inactivation of Jun N-terminal kinase directly inhibiting c-Jun mediated transcription. Finally, transcriptional activity of nuclear factor (NF)-kappa-B is blocked, thereby inhibits the transcription of cyclooxygenase 2, which is essential for prostaglandin production.

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.

Metabolism Metabolites

Wikipedia

Cyclamic_acid

Biological Half Life

Use Classification

Dates

Palacios R, Sugawara I: Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor. Scand J Immunol. 1982 Jan;15(1):25-31. [PMID:6461917]

KNIGHT RP Jr, KORNFELD DS, GLASER GH, BONDY PK: Effects of intravenous hydrocortisone on electrolytes of serum and urine in man. J Clin Endocrinol Metab. 1955 Feb;15(2):176-81. [PMID:13233328]